molecular formula C9H9NO5 B1662942 6-Nitroveratraldehyde CAS No. 20357-25-9

6-Nitroveratraldehyde

Cat. No.: B1662942
CAS No.: 20357-25-9
M. Wt: 211.17 g/mol
InChI Key: YWSPWKXREVSQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2,3-Dimethyl-2,3-dinitrobutane has several scientific research applications:

Mechanism of Action

Target of Action

6-Nitroveratraldehyde is a photolabile H+-donor . It has been used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, a fundamental tracer for cerebral positron emission tomography studies of the dopaminergic system in humans . It has also been used in the synthesis of o-nitroaryl-bis(5-methylfur-2-yl)methanes, versatile synthons for the synthesis of nitrogen-containing heterocycles .

Mode of Action

The compound releases acid when excited at 405 nm . This property allows it to be used in fluorescence imaging, in conjunction with pH-sensitive fluorescent probes, to study various biological processes .

Biochemical Pathways

This compound is involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . This pathway is crucial for maintaining genomic stability and preventing mutations that can lead to diseases such as cancer .

Pharmacokinetics

It is known to be insoluble in water but soluble to 25 mm in ethanol with gentle warming and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific applications. For instance, when used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, it contributes to the production of a tracer that can be used to study the dopaminergic system in humans via positron emission tomography .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is air and light sensitive, and should be stored away from air, light, and oxidizing agents . Furthermore, its solubility in different solvents suggests that its action could be influenced by the chemical environment in which it is used .

Safety and Hazards

6-Nitroveratraldehyde is air and light sensitive . It should be stored away from air, light, and oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2,3-dinitrobutane involves the nitration of 2,3-dimethylbutane. One common method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then added to the reaction system at 60 to 90 degrees Celsius with stirring. The pH of the system is maintained between 8 and 10. After the reaction is complete, the mixture is cooled, and the catalyst is removed through filtration or centrifugal separation. The resulting solution is evaporated to remove acetone, and the product is obtained through cooling and filtration .

Industrial Production Methods

Industrial production of 2,3-dimethyl-2,3-dinitrobutane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of non-toxic raw materials and mild process conditions makes the industrial production of DMNB feasible and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dinitrobutane undergoes various chemical reactions, including:

    Oxidation: DMNB can be oxidized under specific conditions to form different nitro compounds.

    Reduction: Reduction of DMNB can lead to the formation of amines and other reduced products.

    Substitution: DMNB can undergo substitution reactions where nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various nitro compounds, amines, and substituted derivatives of 2,3-dimethylbutane.

Comparison with Similar Compounds

2,3-Dimethyl-2,3-dinitrobutane is unique in its high sensitivity and volatility, making it an ideal detection taggant for explosives. Similar compounds include:

    2,4-Dinitrotoluene (DNT): Used as a detection taggant but less sensitive than DMNB.

    Nitroglycerin: Highly explosive and used in dynamite but not as a taggant.

    Trinitrotoluene (TNT): Commonly used explosive but not used as a detection taggant.

The uniqueness of 2,3-dimethyl-2,3-dinitrobutane lies in its ability to be detected in extremely low concentrations, making it highly effective for explosive detection .

Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSPWKXREVSQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174268
Record name 6-Nitroveratraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Acros Organics MSDS]
Record name 6-Nitroveratraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20125
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

20357-25-9
Record name DMNB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20357-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroveratraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20357-25-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitroveratraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroveratraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Nitroveratraldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2SVJ99E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

After reacting 135 g of 3,4-dimethoxybenzaldehyde and 500 ml of conc. nitric acid at 10° C. for 20 hours, the reaction mixture was poured in 3 l of ice water and the resultant crystals were collected by filtration. The crystals were dissolved in a mixed solvent of 8 l of toluene and 500 ml of ethyl acetate. After washing the resultant solution once with a saturated aqueous solution of sodium bicarbonate, three times with water and then once with saturated saline, the solution was concentrated to about 500 ml under reduced pressure. The concentrate was cooled to room temperature and the resultant yellowish crystals (77.71 g) were then collected by filtration (yield: 61%).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Nitroveratraldehyde
Reactant of Route 2
Reactant of Route 2
6-Nitroveratraldehyde
Reactant of Route 3
6-Nitroveratraldehyde
Reactant of Route 4
Reactant of Route 4
6-Nitroveratraldehyde
Reactant of Route 5
6-Nitroveratraldehyde
Reactant of Route 6
6-Nitroveratraldehyde
Customer
Q & A

Q1: What is the structural characterization of 6-nitroveratraldehyde?

A1: this compound (full chemical name: 2,3-Dimethoxy-6-nitrobenzaldehyde) is an aromatic compound featuring a benzaldehyde core structure. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be deduced as C9H9NO5 and 211.17 g/mol, respectively, from its structure. Spectroscopic data, such as NMR or IR spectra, are not provided in the abstracts.

Q2: How is this compound used in organic synthesis?

A2: this compound is a versatile building block in organic synthesis. It readily undergoes Knoevenagel condensation with compounds like 2-cyanoacetamide []. Additionally, it serves as a starting material for synthesizing various heterocyclic compounds, including indoles, cinnolines, and benzothiazine-3,1 derivatives [].

Q3: Can this compound be used in the development of photocontrolled drug delivery systems?

A3: Yes, a thioacetal ortho-nitrobenzaldehyde (TNB) photocage, synthesized from this compound, has been successfully employed for the photocontrolled release of doxorubicin (Dox) []. This approach demonstrates the potential of this compound derivatives in designing light-activated drug delivery systems.

Q4: How is this compound utilized in the synthesis of radiotracers?

A4: this compound serves as a crucial precursor in the multi-step synthesis of 6-[18F]fluoro-L-DOPA (6-FDOPA), a radiotracer used in Positron Emission Tomography (PET) imaging [, ]. The synthesis involves the initial introduction of the [18F] label to this compound to form 6-[18F]fluoroveratraldehyde [].

Q5: What factors influence the yield of 6-[18F]fluoroveratraldehyde synthesis from this compound?

A5: Research has shown that the yield of 6-[18F]fluoroveratraldehyde is significantly affected by reaction parameters such as solvent, concentration of this compound, temperature, and reaction time []. Optimization of these parameters can lead to improved yields of this important radiolabeling precursor.

Q6: Are there any colorimetric applications of this compound derivatives?

A6: Yes, an azine derivative synthesized from this compound functions as a colorimetric and fluorometric "turn-off" chemosensor for formaldehyde detection []. This sensor exhibits a distinct color change from yellow to red upon interaction with formaldehyde, showcasing the potential of this compound-based compounds in sensing applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.